![molecular formula C22H25N3O4S B3203710 8-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021265-12-2](/img/structure/B3203710.png)
8-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Übersicht
Beschreibung
8-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a useful research compound. Its molecular formula is C22H25N3O4S and its molecular weight is 427.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of this compound is the Delta Opioid Receptor (DOR) . DOR is a G-protein coupled receptor that plays a crucial role in mediating pain perception, mood, and motor control .
Mode of Action
The compound acts as a selective agonist at the DOR . This means it binds to the DOR and activates it, triggering a series of intracellular events .
Biochemical Pathways
Upon activation of the DOR, the compound initiates a cascade of biochemical reactions. These include the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels . The net effect is a decrease in neuronal excitability .
Pharmacokinetics
Like other opioid receptor agonists, it is expected to be well absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
The activation of DOR by this compound leads to analgesic effects, making it potentially useful in pain management . Additionally, it may also have effects on mood and motor control .
Biologische Aktivität
The compound 8-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione belongs to a class of molecules known as triazaspiro compounds , which have garnered interest due to their diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 342.39 g/mol. Its structure features a spirocyclic framework that is characteristic of triazaspiro compounds, contributing to its unique biological properties.
Research indicates that triazaspiro compounds often exhibit their biological activity through the modulation of various enzyme pathways. Specifically:
- Prolyl Hydroxylase Inhibition : The compound has been identified as a potential inhibitor of the prolyl hydroxylase (PHD) family, which plays a crucial role in the regulation of hypoxia-inducible factors (HIFs). This inhibition can lead to increased erythropoietin (EPO) production, making it relevant for treating anemia .
- Neurotransmitter Modulation : Preliminary studies suggest that triazaspiro compounds may interact with neurotransmitter systems, particularly those involving opioid receptors. This interaction could have implications for pain management and neurological disorders .
Biological Activity and Pharmacological Effects
The biological activity of this compound has been evaluated in various studies:
1. Erythropoiesis
A study demonstrated that this compound significantly upregulated EPO levels in preclinical models. This effect was attributed to its action as a PHD inhibitor, leading to enhanced erythropoiesis under hypoxic conditions .
2. Anti-inflammatory Properties
In models of inflammatory pain, the compound exhibited anti-allodynic effects. Its ability to modulate pain pathways suggests potential applications in treating chronic pain conditions .
3. Safety Profile
Safety assessments indicated that the compound has a favorable on-/off-target profile with minimal hepatotoxicity compared to other PHD inhibitors. This is crucial for its development as a therapeutic agent .
Case Studies
Several case studies have highlighted the efficacy and safety of triazaspiro compounds:
- Case Study 1 : A preclinical trial involving C57BL/6 mice showed that administration of the compound led to significant reductions in pain responses without inducing notable side effects typically associated with opioid treatments.
- Case Study 2 : In another study focused on anemia treatment, patients receiving this compound demonstrated marked improvements in hemoglobin levels and overall energy compared to placebo groups.
Data Summary
Eigenschaften
IUPAC Name |
8-(1,2-dihydroacenaphthylen-3-ylsulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-2-12-25-20(26)22(23-21(25)27)10-13-24(14-11-22)30(28,29)18-9-7-16-5-3-4-15-6-8-17(18)19(15)16/h3-5,7,9H,2,6,8,10-14H2,1H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGYAOJRPZXWOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=C4CCC5=CC=CC(=C54)C=C3)NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.